4-Ethyl-5-oxononanal is an organic compound characterized by the molecular formula . It is classified as a medium-chain aldehyde, which typically includes compounds with carbon chains ranging from six to twelve carbon atoms. This compound is significant in various scientific fields, including chemistry, biology, and medicine, due to its unique properties and potential applications.
The compound can be synthesized through different methods, with one common approach being the oxidation of 4-ethyl-5-hydroxynonanal. This process involves specific oxidizing agents that facilitate the transformation of the hydroxyl group into a carbonyl group, resulting in the formation of 4-ethyl-5-oxononanal .
4-Ethyl-5-oxononanal falls under the category of aldehydes, specifically medium-chain aldehydes. Aldehydes are organic compounds containing a carbonyl group () bonded to at least one hydrogen atom. This classification is important for understanding its reactivity and potential uses in various chemical reactions and applications.
The synthesis of 4-ethyl-5-oxononanal can be achieved through several methods:
The oxidation reaction typically requires controlled conditions to ensure selectivity and yield. The choice of oxidizing agent can significantly influence the reaction pathway and the purity of the final product. For instance, using milder oxidizing agents may lead to fewer side reactions and higher yields of the desired aldehyde .
4-Ethyl-5-oxononanal participates in various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The specific conditions (temperature, solvent) can greatly affect the outcomes and yields of these reactions .
The mechanism by which 4-ethyl-5-oxononanal exerts its biological effects involves its reactivity as an aldehyde. It can form adducts with proteins and nucleic acids through nucleophilic attack on the electrophilic carbonyl carbon, leading to modifications that impact cellular functions.
This process often results in the formation of Schiff bases with amino groups in proteins, which can alter protein function and lead to oxidative stress within cells. Additionally, it may generate reactive oxygen species that contribute to cellular damage .
Relevant data indicates that 4-ethyl-5-oxononanal exhibits typical reactivity patterns associated with aldehydes, including susceptibility to oxidation and reduction reactions .
4-Ethyl-5-oxononanal has several applications across different scientific domains:
4-Ethyl-5-oxononanal belongs to a class of reactive carbonyl species that contribute significantly to the volatile profiles of plant-derived materials. This oxoaldehyde forms through secondary oxidation processes during the breakdown of unsaturated fatty acids in plant tissues. In watermelon (Citrullus lanatus), 4-Ethyl-5-oxononanal and structurally similar aldehydes constitute part of the green odor signatures associated with rind tissues. Analytical studies have identified approximately 32 aldehyde compounds in watermelon volatiles, with 4-Ethyl-5-oxononanal contributing to the characteristic cucumber-like aromas despite its relatively low concentration compared to dominant C9 aldehydes like (E,Z)-2,6-nonadienal [5]. The compound's formation in plant matrices occurs through both enzymatic and non-enzymatic pathways, particularly during tissue disruption or stress responses that activate lipoxygenase enzymes.
The biosynthesis of 4-Ethyl-5-oxononanal occurs primarily through the lipoxygenase (LOX) pathway during lipid peroxidation cascades. This process initiates when linoleic or linolenic acids undergo enzymatic oxidation by 13-LOX, forming hydroperoxy intermediates that subsequently fragment via hydroperoxide lyase (HPL) activity. The specific structural features of 4-Ethyl-5-oxononanal – including its oxo functionality at C5 and ethyl branch at C4 – suggest formation from ω-3 fatty acid precursors through a complex cleavage mechanism [2] [6].
Key enzymatic steps include:
The compound further participates in biochemical conjugation reactions, particularly with glutathione (catalyzed by glutathione S-transferases) and with nucleophilic amino groups in proteins, forming Michael adducts that influence both flavor chemistry and biological activity [2] [6]. These reactions contribute to aroma modulation through the compound's gradual release from conjugated forms during food processing or mastication.
4-Ethyl-5-oxononanal forms during advanced Maillard reaction stages in ethanolic food systems, particularly those involving reducing sugars and amino acids under thermal processing conditions. Studies of glucose-glycine model systems in ethanol/water solutions demonstrate that ethanol participates chemically in Maillard pathways, leading to unique product profiles distinct from aqueous systems. The oxoaldehyde arises from either:
Chromatographic comparisons of ethanolic versus aqueous Maillard systems reveal significantly enhanced formation of carbonyls, including branched-chain oxoaldehydes like 4-Ethyl-5-oxononanal, in ethanol-containing matrices. This effect is attributed to ethanol's ability to:
These pathways position 4-Ethyl-5-oxononanal as a marker compound for ethanol-influenced Maillard chemistry in thermally processed foods and beverages.
4-Ethyl-5-oxononanal belongs to a structurally diverse class of biologically active aldehydes with varying sensory and functional properties. Its chemical architecture features a C9 aliphatic chain with two carbonyl functionalities (aldehyde and ketone) and an ethyl branch that collectively influence its reactivity and volatility.
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